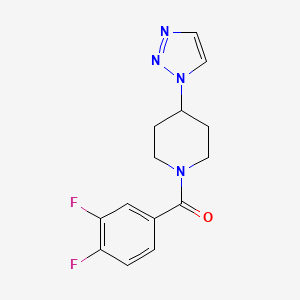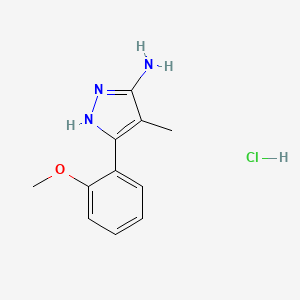![molecular formula C16H17ClN4OS B2600495 5-((2-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869342-70-1](/img/structure/B2600495.png)
5-((2-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-((2-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule. It contains a thiazolo[3,2-b][1,2,4]triazol ring, which is a type of heterocyclic compound . Heterocyclic compounds are widely used in medicinal chemistry due to their broad range of chemical and biological properties .
Aplicaciones Científicas De Investigación
Synthesis and Anticancer Applications
Synthesis and SAR of Triazolopyrimidines Triazolopyrimidines, closely related to the chemical compound , have been synthesized and evaluated as potential anticancer agents. These compounds demonstrate unique mechanisms of tubulin inhibition, distinct from paclitaxel, and are effective in overcoming resistance to several multidrug resistance transporter proteins. This research suggests their significant role in the development of novel anticancer therapies (N. Zhang et al., 2007).
Synthesis and Molecular Docking Study for Anticancer and Antimicrobial Agents
Anticancer and Antimicrobial Heterocyclic Compounds A study focusing on the synthesis of novel biologically potent heterocyclic compounds, incorporating entities like oxazole, pyrazoline, and pyridine, showed promising anticancer activity. These compounds were effective against a variety of cancer cell lines and pathogenic strains, highlighting their potential in developing new treatments (Kanubhai D. Katariya et al., 2021).
Synthesis of Pyrimidines and Triazines
Antimicrobial Activity of Synthesized Compounds In another study, a variety of novel pyrimidines and triazines were synthesized, including triazolopyrimidines. These compounds exhibited antimicrobial activity, suggesting their potential application in addressing microbial resistance to pharmaceutical drugs (A. El-Agrody et al., 2001).
Synthesis and Cardiovascular Applications
Cardiovascular Agents with Triazolopyrimidines A study on the synthesis of triazolopyrimidines fused to various heterocyclic systems revealed their potential as cardiovascular agents. Specifically, certain compounds demonstrated significant coronary vasodilating and antihypertensive activities (Y. Sato et al., 1980).
Synthesis and Anticonvulsant Activities
Anticonvulsant Properties of Triazolopyrimidines Research into the synthesis of triazolopyrimidine derivatives has shown that certain compounds exhibit good anticonvulsant activity. This highlights their potential use in the treatment of conditions like absence epilepsy (C. Fiakpui et al., 1999).
Mecanismo De Acción
Target of Action
5-((2-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol primarily targets neuronal voltage-sensitive sodium channels and L-type calcium channels. These channels play crucial roles in the propagation of electrical signals in neurons, influencing neurotransmitter release and neuronal excitability .
Mode of Action
This compound interacts with its targets by binding to the voltage-sensitive sodium channels and L-type calcium channels. This binding inhibits the influx of sodium and calcium ions, leading to a decrease in neuronal excitability and neurotransmitter release . As a result, the compound can modulate synaptic transmission and reduce neuronal hyperactivity.
Biochemical Pathways
The action of this compound affects several biochemical pathways, including the inhibition of the sodium-potassium pump and the calcium signaling pathway. By inhibiting these pathways, the compound reduces the overall excitability of neurons, leading to decreased synaptic transmission and modulation of neurotransmitter release .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is well-absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized primarily in the liver, and excreted through the kidneys. These properties contribute to its bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of this compound include reduced neuronal excitability, decreased neurotransmitter release, and modulation of synaptic transmission. These effects can lead to therapeutic outcomes such as the alleviation of symptoms in neurological disorders characterized by hyperexcitability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other ions or molecules can influence the action, efficacy, and stability of this compound. For instance, changes in pH can affect the ionization state of the compound, altering its binding affinity to targets. Similarly, temperature fluctuations can impact its stability and efficacy .
: Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2 …
Propiedades
IUPAC Name |
5-[(2-chlorophenyl)-pyrrolidin-1-ylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4OS/c1-10-18-16-21(19-10)15(22)14(23-16)13(20-8-4-5-9-20)11-6-2-3-7-12(11)17/h2-3,6-7,13,22H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKAMORHWQCKGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3Cl)N4CCCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Ethyl-5-((4-methoxyphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2600413.png)
![2,7,10-Trioxadispiro[2.0.54.33]dodecane](/img/structure/B2600416.png)
![3-(4-methoxyphenyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one](/img/no-structure.png)
![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide](/img/structure/B2600419.png)


![{[4-(2-methylphenyl)oxan-4-yl]methyl}[(1,3-thiazol-4-yl)methyl]amine dihydrochloride](/img/structure/B2600423.png)
![N-(4-fluorobenzyl)-5-(2-methoxyethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2600425.png)


![4-methoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2600431.png)


![3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2600435.png)
